molecular formula C10H8O3 B1581637 2H-chromene-3-carboxylic acid CAS No. 22649-28-1

2H-chromene-3-carboxylic acid

Cat. No. B1581637
CAS RN: 22649-28-1
M. Wt: 176.17 g/mol
InChI Key: DEBZQUFVQZPPLC-UHFFFAOYSA-N
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Description

2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H8O3 . It has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da . It is also known by other names such as 2H-1-Benzopyran-3-carboxylic acid and 2H-Chromen-3-carbonsäure .


Synthesis Analysis

An efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones has been realized via a solvent-controlled and rhodium(III)-catalyzed C-H activation/unusual [3 + 3] annulation sequence .


Molecular Structure Analysis

The molecular structure of this compound consists of a central 2-oxo-2H-chromene (2-benzopyrane) unit . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically catalyzed by rhodium(III) and involve a redox-neutral C-H activation/unusual [3 + 3] annulation sequence .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 327.3±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 134.8±21.1 °C . Its index of refraction is 1.616, and it has a molar refractivity of 45.7±0.3 cm3 .

Scientific Research Applications

Synthesis Techniques

2H-Chromene-3-carboxylic acids can be synthesized efficiently through a redox-neutral process involving solvent-controlled and rhodium(III)-catalyzed C-H activation and an unusual [3 + 3] annulation sequence. This innovative approach utilizes an α-methylene-β-lactone unit as a three-carbon source in transition-metal-catalyzed C-H activations, marking a significant development in synthetic chemistry (Zhou et al., 2018).

Structural and Biological Characterization

A study involving the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products, provides insights into the structural and conformational aspects of chromene derivatives. This includes X-ray crystallographic analysis, demonstrating the importance of 2H-chromene-3-carboxylic acid in drug development and structural biology (Li et al., 2013).

Catalytic Methodologies

The catalytic synthesis of 2H-chromenes is a critical area of research, given their broad spectrum of biological activities. Different catalytic methodologies, including metal catalysis, metal-free Bronsted and Lewis acid/base catalysis, and enantioselective organocatalysis, have been developed for synthesizing these compounds. This highlights the structural significance and diverse applications of 2H-chromenes in organic synthesis and chemical biology (Majumdar et al., 2015).

Application in Materials Science

2H-Chromene derivatives, such as 2H-chromene-3-carboxylic acids, have shown potential applications in materials science due to their unique photophysical properties. Their molecular structure makes them suitable for various applications, including the development of new materials with specific optical characteristics (Paul et al., 2014).

Novel Synthetic Approaches

Innovative synthetic approaches to create diverse methoxybenzenes-substituted 2H/4H-chromene derivatives have been explored. These efforts include the development of regiospecific isomers and the exploration of cytotoxic activities against human cancer cell lines, indicating the potential of 2H-chromene-3-carboxylic acids in the field of medicinal chemistry (Reddy et al., 2017).

Safety and Hazards

2H-chromene-3-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

There have been significant advances in the field of 2H-chromene-3-carboxylic acid, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . The development of an autocleavable oxidizing directing group (ODG) that acts simultaneously as both the DG and internal oxidant has received intensive research focus in this area .

properties

IUPAC Name

2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBZQUFVQZPPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313967
Record name 2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22649-28-1
Record name 22649-28-1
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Record name 2H-chromene-3-carboxylic acid
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Record name 2H-Chromene-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do structural modifications of 2H-chromene-3-carboxylic acid affect its activity as an endothelin-A receptor antagonist?

A1: Research indicates that specific structural features are crucial for potent and selective binding to the endothelin-A receptor. For example, the (R)-enantiomer of this compound with a benzo[1,3]dioxol-5-yl group at the 2-position, an isopropoxy group at the 6-position, and a hydrophobic group at the 4-position exhibits significantly enhanced activity. [, ]

Q2: Can you provide an example of a potent endothelin-A receptor antagonist derived from this compound?

A2: (R)-2-(Benzo[1,3]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255) represents a potent endothelin-A receptor antagonist with an IC50 value of 0.19 nM. This compound displays 630-fold selectivity for the endothelin-A receptor over the endothelin-B receptor. []

Q3: Are there any structural modifications that improve the selectivity of this compound derivatives for aldo-keto reductase 1B10 (AKR1B10) over aldose reductase?

A3: Studies demonstrate that removing the 4-methoxyphenylimino moiety and replacing the benzylamide group with phenylpropylamide in 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (HMPC) leads to derivatives with enhanced AKR1B10 inhibitory potency and selectivity. Notably, compounds 4c and 4e exhibit superior selectivity compared to HMPC. [, ]

Q4: How does this compound interact with the endothelin-A receptor?

A4: While the precise binding mechanism requires further investigation, research suggests that the m,p-methylenedioxyphenyl, carboxyl, and isopropoxy groups on the (R)-2H-chromene skeleton play essential roles in binding to the endothelin-A receptor. []

Q5: Can this compound derivatives be used for purposes other than as endothelin receptor antagonists?

A6: Yes, these compounds have shown potential in other applications. For instance, certain derivatives act as negative and positive allosteric modulators of NMDA receptors, suggesting potential therapeutic applications for neurological and psychiatric conditions. []

Q6: Are there any examples of this compound derivatives exhibiting antibacterial activity?

A7: Research indicates that certain derivatives, particularly halogenated compounds, display promising antibacterial activity, with some exhibiting approximately 70% activity compared to standard antibiotics. []

Q7: How are this compound derivatives being explored for cancer treatment?

A8: Studies have focused on the development of AKR1B10 inhibitors, as AKR1B10 overexpression is linked to lung cancer progression. Notably, certain derivatives have shown significant suppression of lung cancer cell migration, proliferation, and metastasis, even in cisplatin-resistant cells. []

Q8: Can you describe a method for synthesizing this compound derivatives containing a 1,2,4-oxadiazole moiety?

A9: One approach involves using N'-hydroxy-2-oxo-2H-chromene-3-carboximidamides as precursors, which are synthesized from corresponding 2-oxo-2H-chromene-3-carboxylic acids. These precursors react with various reagents to yield the desired 1,2,4-oxadiazole-containing derivatives. []

Q9: Are there any green chemistry approaches for synthesizing this compound?

A10: Yes, researchers have explored microwave-assisted synthesis using WELFSA (Water Extract of Lemon Fruit Shell Ash) as a catalyst. This method provides a rapid and environmentally friendly alternative to conventional synthetic routes. []

Q10: What spectroscopic techniques are commonly employed to characterize this compound derivatives?

A11: Researchers commonly employ techniques like IR, 1H-NMR, 13C-NMR, and HRMS to elucidate the structures of these compounds. For instance, the presence of specific functional groups and the connectivity of atoms within the molecule can be confirmed through these analyses. [, , , , ]

Q11: What is known about the stability of this compound derivatives under various conditions?

A12: While specific stability data varies depending on the derivative, some studies suggest good thermal stability with no significant weight loss observed up to 380°C. [] Further research is needed to fully understand their stability profile under different conditions.

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